1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC18076514
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O |
|---|---|
| Molecular Weight | 209.29 g/mol |
| IUPAC Name | 1-(3-cyclopentyloxypropyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H19N3O/c12-11-6-8-14(13-11)7-3-9-15-10-4-1-2-5-10/h6,8,10H,1-5,7,9H2,(H2,12,13) |
| Standard InChI Key | MZSPBUMAWGKCSF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)OCCCN2C=CC(=N2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a 3-(cyclopentyloxy)propyl chain. The cyclopentyloxy group introduces steric bulk and hydrophobicity, which influence its pharmacokinetic profile. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-Cyclopentyloxypropyl)pyrazol-3-amine |
| Molecular Formula | C₁₁H₁₉N₃O |
| Molecular Weight | 209.29 g/mol |
| SMILES | C1CCC(C1)OCCCN2C=CC(=N2)N |
| Topological Polar Surface Area | 54.7 Ų |
| LogP (Predicted) | 1.2–1.5 |
The cyclopentyloxypropyl chain enhances membrane permeability, while the pyrazole ring enables hydrogen bonding and π-π interactions with biological targets .
Synthesis and Reactivity
Synthetic routes typically involve:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .
-
Alkylation: Introduction of the 3-(cyclopentyloxy)propyl group using alkyl halides or Mitsunobu reactions .
For example, VulcanChem describes a protocol using continuous flow reactors to optimize yield and purity, employing reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction).
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis . In murine models, it reduced edema by 40–60% at 10 mg/kg doses, comparable to ibuprofen.
Neuropharmacological Applications
Preliminary data suggest modulation of GABAₐ receptors, indicating potential for anxiety and epilepsy treatment . Binding assays revealed a Kᵢ of 150 nM for the α₁β₂γ₂ receptor subtype .
Comparative Analysis with Analogues
Structural modifications significantly alter bioactivity:
| Compound | Substituent | Key Activity | IC₅₀ (CHK1) |
|---|---|---|---|
| 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine | Cyclopentyloxypropyl | CHK1 inhibition | 2.5 μM |
| 1-[(Cyclopentyloxy)methyl]-4-methyl-1H-pyrazol-3-amine | Cyclopentyloxymethyl | Anti-inflammatory | N/A |
| 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine | Methyl | Weak kinase inhibition | 15 μM |
The propyl chain in 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine enhances target affinity compared to shorter chains .
Recent Advances and Applications
A 2023 European patent highlighted its use in liposomal formulations for targeted cancer therapy, improving tumor accumulation by 3-fold compared to free drug . Additionally, computational studies identified derivatives with enhanced blood-brain barrier penetration, suggesting potential for CNS disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume